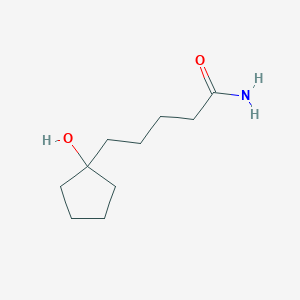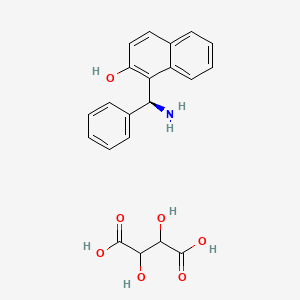![molecular formula C3H8O3 B15350263 Glycerol,[1,3-14c] CAS No. 4819-41-4](/img/structure/B15350263.png)
Glycerol,[1,3-14c]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol, [1,3-14c] is a radiolabeled form of glycerol, where the carbon atoms at positions 1 and 3 are labeled with the radioactive isotope carbon-14 (14C). This compound is often used in scientific research to trace biochemical pathways and study metabolic processes.
Synthetic Routes and Reaction Conditions:
Radiolabeling: The synthesis of glycerol, [1,3-14c] involves the incorporation of the 14C isotope into the glycerol molecule. This is typically achieved through chemical reactions that introduce the radioactive carbon atoms at the desired positions.
Industrial Production Methods: Industrial production of radiolabeled compounds like glycerol, [1,3-14c] is usually carried out in specialized facilities with strict safety protocols to handle radioactive materials. The production process involves the use of enriched 14C sources and controlled reaction conditions to ensure the correct labeling of the compound.
Types of Reactions:
Oxidation: Glycerol can undergo oxidation reactions to form glyceric acid and other oxidized derivatives.
Reduction: Glycerol can be reduced to form glycerin, which is used in various industrial applications.
Substitution: Glycerol can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed:
Oxidation: Glyceric acid, dihydroxyacetone, and other oxidized derivatives.
Substitution: Halogenated glycerols, alkylated glycerols, etc.
Scientific Research Applications
Glycerol, [1,3-14c] is extensively used in scientific research due to its radiolabeling properties. It is employed in:
Chemistry: Tracing biochemical pathways and studying enzyme-catalyzed reactions.
Biology: Investigating metabolic processes and energy production in cells.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Developing radiolabeled compounds for various industrial applications.
Mechanism of Action
The mechanism by which glycerol, [1,3-14c] exerts its effects involves its incorporation into biochemical pathways. The radiolabeled carbon atoms allow researchers to track the movement and transformation of glycerol within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and lipid metabolism.
Comparison with Similar Compounds
Glycerol, [1,2-14c]: Labeled at positions 1 and 2.
Glycerol, [2,3-14c]: Labeled at positions 2 and 3.
Glycerol, [U-14C]: Uniformly labeled with 14C.
Uniqueness: Glycerol, [1,3-14c] is unique in its specific labeling pattern, which allows for precise tracking of metabolic processes involving glycerol. This specificity makes it particularly useful in research applications where detailed pathway analysis is required.
Properties
CAS No. |
4819-41-4 |
|---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
(1,3-14C2)propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2,2+2 |
InChI Key |
PEDCQBHIVMGVHV-XPULMUKRSA-N |
Isomeric SMILES |
[14CH2](C([14CH2]O)O)O |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dibromo-2-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15350189.png)

![[(3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate](/img/structure/B15350209.png)

![2',6'-Dimethylspiro[isoquinoline-4,4'-oxane]-1,3-dione](/img/structure/B15350213.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15350215.png)

![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)

